molecular formula C18H19ClN2O3 B267074 4-{[(4-chlorophenoxy)acetyl]amino}-N-propylbenzamide

4-{[(4-chlorophenoxy)acetyl]amino}-N-propylbenzamide

Cat. No. B267074
M. Wt: 346.8 g/mol
InChI Key: NGORCZOQGPCUHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(4-chlorophenoxy)acetyl]amino}-N-propylbenzamide, also known as CPPB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CPPB belongs to a class of compounds known as benzamides, which have been shown to have a range of pharmacological properties, including analgesic, anti-inflammatory, and anxiolytic effects. In

Mechanism of Action

The exact mechanism of action of 4-{[(4-chlorophenoxy)acetyl]amino}-N-propylbenzamide is not fully understood, but it is thought to act as a selective antagonist of the nociceptin/orphanin FQ peptide receptor (NOP receptor). The NOP receptor is a G-protein coupled receptor that is involved in the regulation of pain, anxiety, and stress. By blocking the activity of this receptor, 4-{[(4-chlorophenoxy)acetyl]amino}-N-propylbenzamide may be able to reduce pain and anxiety.
Biochemical and Physiological Effects:
4-{[(4-chlorophenoxy)acetyl]amino}-N-propylbenzamide has been shown to have a range of biochemical and physiological effects. In animal models, 4-{[(4-chlorophenoxy)acetyl]amino}-N-propylbenzamide has been shown to reduce pain and inflammation, as well as to have anxiolytic effects. 4-{[(4-chlorophenoxy)acetyl]amino}-N-propylbenzamide has also been shown to have an effect on the cardiovascular system, reducing blood pressure and heart rate. In addition, 4-{[(4-chlorophenoxy)acetyl]amino}-N-propylbenzamide has been shown to have an effect on the immune system, reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-{[(4-chlorophenoxy)acetyl]amino}-N-propylbenzamide in lab experiments is its selectivity for the NOP receptor. This allows researchers to study the effects of blocking this receptor without affecting other systems in the body. However, one limitation of using 4-{[(4-chlorophenoxy)acetyl]amino}-N-propylbenzamide is its relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for research on 4-{[(4-chlorophenoxy)acetyl]amino}-N-propylbenzamide. One area of interest is in the development of more potent and selective NOP receptor antagonists. Another area of research is in the study of the long-term effects of 4-{[(4-chlorophenoxy)acetyl]amino}-N-propylbenzamide, particularly in the areas of pain management and anxiety. Finally, there is interest in exploring the potential use of 4-{[(4-chlorophenoxy)acetyl]amino}-N-propylbenzamide in the treatment of other conditions, such as inflammation and cardiovascular disease.
Conclusion:
In conclusion, 4-{[(4-chlorophenoxy)acetyl]amino}-N-propylbenzamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. Its selectivity for the NOP receptor makes it a valuable tool for studying the effects of blocking this receptor, particularly in the areas of pain management and anxiety. While there are limitations to its use, such as its short half-life, there are several future directions for research that hold promise for the development of new therapies based on 4-{[(4-chlorophenoxy)acetyl]amino}-N-propylbenzamide.

Synthesis Methods

4-{[(4-chlorophenoxy)acetyl]amino}-N-propylbenzamide can be synthesized using a variety of methods, including the reaction of 4-chlorophenol with propionyl chloride to form 4-chlorophenylpropanoic acid, which is then reacted with propylamine to form the corresponding amide. This intermediate is then reacted with 4-chlorophenoxyacetyl chloride to form 4-{[(4-chlorophenoxy)acetyl]amino}-N-propylbenzamide. Other methods include the use of N-propyl-4-chlorophenylcarbamate as a starting material, which is then reacted with 4-chlorophenoxyacetic acid to form 4-{[(4-chlorophenoxy)acetyl]amino}-N-propylbenzamide.

Scientific Research Applications

4-{[(4-chlorophenoxy)acetyl]amino}-N-propylbenzamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of pain management, where 4-{[(4-chlorophenoxy)acetyl]amino}-N-propylbenzamide has been shown to have analgesic effects in animal models. 4-{[(4-chlorophenoxy)acetyl]amino}-N-propylbenzamide has also been studied for its potential use in the treatment of anxiety and depression, as well as in the treatment of inflammation.

properties

Product Name

4-{[(4-chlorophenoxy)acetyl]amino}-N-propylbenzamide

Molecular Formula

C18H19ClN2O3

Molecular Weight

346.8 g/mol

IUPAC Name

4-[[2-(4-chlorophenoxy)acetyl]amino]-N-propylbenzamide

InChI

InChI=1S/C18H19ClN2O3/c1-2-11-20-18(23)13-3-7-15(8-4-13)21-17(22)12-24-16-9-5-14(19)6-10-16/h3-10H,2,11-12H2,1H3,(H,20,23)(H,21,22)

InChI Key

NGORCZOQGPCUHW-UHFFFAOYSA-N

SMILES

CCCNC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Cl

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Cl

Origin of Product

United States

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